An In-Depth Technical Guide to 4,6'-Dibromo-2,3'-bipyridine (CAS No. 942206-14-6)
An In-Depth Technical Guide to 4,6'-Dibromo-2,3'-bipyridine (CAS No. 942206-14-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6'-Dibromo-2,3'-bipyridine is a halogenated heterocyclic compound featuring a bipyridine core. The strategic placement of bromine atoms on the two interconnected pyridine rings imparts distinct chemical reactivity, making it a valuable and versatile building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. The unique structural motif of asymmetrically substituted bipyridines is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 4,6'-Dibromo-2,3'-bipyridine is crucial for its effective use in research and development. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 942206-14-6 | Chemcasts[1] |
| Molecular Formula | C₁₀H₆Br₂N₂ | Chemcasts[1] |
| Molecular Weight | 313.98 g/mol | Chemcasts[1] |
| Melting Point | 127-130 °C | Lookchem[2] |
| Boiling Point | 386.4 °C at 760 mmHg | Lookchem[2] |
| Density | 1.809 g/cm³ | Lookchem[2] |
| pKa (Predicted) | -0.02 ± 0.10 | Lookchem[2] |
Synthesis and Reactivity
A plausible synthetic route would involve the coupling of two appropriately substituted pyridine precursors. For instance, a Negishi or Suzuki-Miyaura coupling reaction could be employed, reacting a brominated pyridine with a pyridyl organometallic or boronic acid derivative. The choice of catalyst, ligands, and reaction conditions is critical to control regioselectivity and achieve a good yield.[5]
The reactivity of 4,6'-Dibromo-2,3'-bipyridine is primarily dictated by the two bromine substituents. The differential electronic environments of the two pyridine rings can lead to selective reactions at one bromine atom over the other. This differential reactivity is highly valuable for sequential functionalization, allowing for the introduction of different substituents in a controlled manner.[6] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are common methods to further elaborate the bipyridine scaffold.[7][8][9]
Conceptual Synthetic Workflow
Caption: Conceptual Suzuki-Miyaura cross-coupling for the synthesis of 4,6'-Dibromo-2,3'-bipyridine.
Spectroscopic Data
While specific experimental spectra for 4,6'-Dibromo-2,3'-bipyridine are not widely published, researchers can anticipate characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on the structure and known data for similar bipyridine derivatives.[10][11][12]
-
¹H NMR: The spectrum would be complex due to the unsymmetrical nature of the molecule, showing distinct signals for each of the six aromatic protons. The chemical shifts would be influenced by the positions of the bromine atoms and the nitrogen atoms in the pyridine rings.
-
¹³C NMR: The spectrum would display ten distinct signals for the ten carbon atoms of the bipyridine core. The carbons attached to the bromine atoms would show characteristic shifts.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery
Bipyridine scaffolds are privileged structures in medicinal chemistry due to their ability to act as ligands for various metal ions and to participate in hydrogen bonding and π-stacking interactions with biological targets.[13] The introduction of bromine atoms provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.[14][15]
The 4,6'-dibromo-2,3'-bipyridine core can serve as a versatile starting point for the synthesis of a library of compounds with potential therapeutic applications. The bromine atoms can be replaced with various functional groups through cross-coupling reactions to modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Potential Therapeutic Areas:
While specific applications for this isomer are not yet established, related bipyridine derivatives have shown promise in various therapeutic areas, including:
-
Oncology: As ligands in metal-based anticancer agents or as scaffolds for kinase inhibitors.
-
Infectious Diseases: As components of antimicrobial and antiviral agents.
-
Neurology: In the development of agents targeting central nervous system disorders.
Drug Design and Development Workflow
Caption: Workflow for utilizing 4,6'-Dibromo-2,3'-bipyridine in a drug discovery program.
Conclusion
4,6'-Dibromo-2,3'-bipyridine is a valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its unsymmetrical structure and the presence of two reactive bromine atoms offer significant opportunities for the creation of novel and complex molecular architectures. While detailed experimental data for this specific isomer remains limited in the public domain, the established principles of bipyridine chemistry provide a solid foundation for its use in research. As the demand for novel chemical entities in drug discovery continues to grow, the potential of versatile scaffolds like 4,6'-Dibromo-2,3'-bipyridine is poised to be further investigated and exploited.
References
-
Chemcasts. 4,6′-Dibromo-2,3′-bipyridine Properties vs Pressure. Available from: [Link]
-
ResearchGate. Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds. Available from: [Link]
-
PubMed. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. Available from: [Link]
-
ACS Publications. Synthesis of Unsymmetrical 5,5'-Disubstituted 2,2'-Bipyridines. Available from: [Link]
-
Lookchem. Cas 942206-14-6,4,6'-DIBROMO-[2,3']-BIPYRIDINE. Available from: [Link]
-
PubMed. 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications. Available from: [Link]
-
The Royal Society of Chemistry. Efficient and Stereo-selective Synthesis of Monomeric and Bi-metallic Pincer Complexes Containing Pd-bonded Stereogenic Carbons. Available from: [Link]
-
ACS Publications. Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Available from: [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]
-
MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery. Available from: [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available from: [Link]
-
Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available from: [Link]
-
Loughborough University Research Repository. Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Available from: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
Science Publications. The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available from: [Link]
-
University of Pittsburgh. Pharm 5119 – Medicinal Chemistry & Drug Discovery. Available from: [Link]
-
Wiley Online Library. Supporting Information for Self-Assembled Spherical Complexes with Photoswitchable Guest Encapsulation. Available from: [Link]
-
PubMed Central. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. Available from: [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available from: [Link]
-
PubMed Central. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Available from: [Link]
Sources
- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 4,4'-Bipyridine(553-26-4) 1H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
